molecular formula C20H24N2O3 B12336264 Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-

Cat. No.: B12336264
M. Wt: 340.4 g/mol
InChI Key: GBBIANHNFAPFOH-LHHVKLHASA-N
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Description

Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- is a derivative of the cinchona alkaloids, which are naturally occurring compounds found in the bark of the cinchona tree. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. The compound is a modified version of these alkaloids, featuring a methoxy group and an oxide group, which may alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- typically involves the modification of naturally occurring cinchona alkaloids. One common method includes the selective oxidation of the cinchona alkaloid to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction of cinchona alkaloids followed by chemical modification. The extraction process involves the use of solvents to isolate the alkaloids from the cinchona bark, followed by purification steps such as crystallization or chromatography. The subsequent chemical modification steps are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can revert the compound to its hydroxyl form.

Scientific Research Applications

Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Studied for its potential biological activities, including antimalarial and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic infections.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism of action of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- involves its interaction with biological targets such as enzymes and receptors. The methoxy and oxide groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cinchonan-9-ol, 6’-methoxy-: Lacks the oxide group, which may result in different chemical and biological properties.

    Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-: A dihydro derivative with potentially different reactivity and biological activity.

    Cinchonan-6’,9-diol, 10,11-dihydro-, 1’-oxide, (9S)-: Another oxide derivative with different substitution patterns.

Uniqueness

Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- is unique due to the presence of both the methoxy and oxide groups, which may confer distinct chemical reactivity and biological activity compared to other cinchona derivatives. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19+,20-/m0/s1

InChI Key

GBBIANHNFAPFOH-LHHVKLHASA-N

Isomeric SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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